
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-aminehydrochloride
Overview
Description
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-(3-methyl-pyridin-2-yl)-aminehydrochloride is a useful research compound. Its molecular formula is C16H22ClN5 and its molecular weight is 319.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
Heterocyclic compounds, especially those containing pyrimidine rings, play a crucial role in medicinal chemistry due to their structural diversity and biological activity. Pyrimidine derivatives have been explored for their potential in treating various diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.
For instance, pyrimidine-based compounds have been identified as promising candidates in the development of new central nervous system (CNS) acting drugs. These compounds show potential effects ranging from depression to convulsion management, highlighting their significance in addressing neurological disorders (Saganuwan, 2017)[https://consensus.app/papers/chemical-groups-likely-become-source-synthesis-novel-saganuwan/2b9dd18b445f51678fd40bd3f3bdf53f/?utm_source=chatgpt].
Moreover, the structural activity relationship (SAR) of pyrimidine derivatives has been extensively studied for their anti-Alzheimer's properties. This research underscores the ongoing efforts to minimize adverse effects associated with anti-Alzheimer's agents and improve the therapeutic outcomes for neurological disorders (Das et al., 2021)[https://consensus.app/papers/activity-relationshipbased-medicinal-perspectives-das/4fbac9627d965a47bd322b1cb4b18562/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been reported to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting activation of the kinase by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The optimization of lipophilic substitution within a series of related compounds has been reported to yield potent and orally bioavailable inhibitors of PKB .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
6-methyl-N-(3-methylpyridin-2-yl)-2-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-11-5-3-8-18-15(11)20-14-9-12(2)19-16(21-14)13-6-4-7-17-10-13;/h3,5,8-9,13,17H,4,6-7,10H2,1-2H3,(H,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQDKMDCUYSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=NC(=C2)C)C3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)

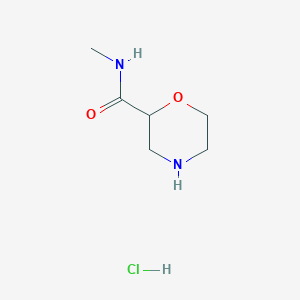
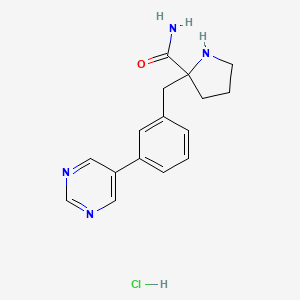
![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)
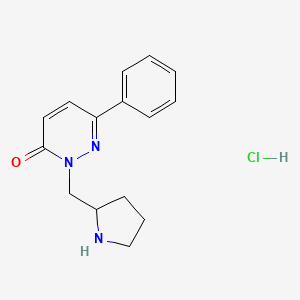
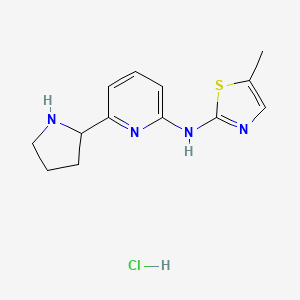
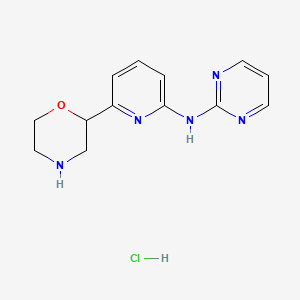
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

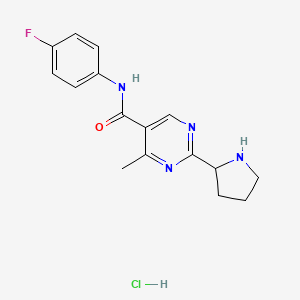
![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
